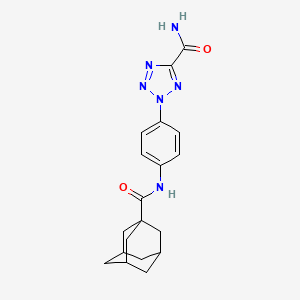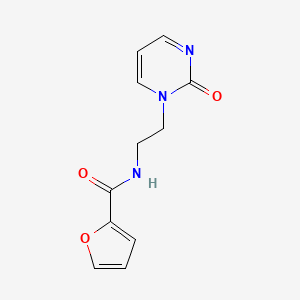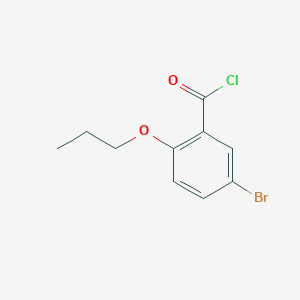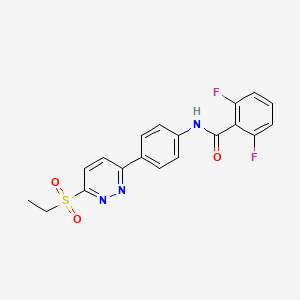
Methyl 5-cyano-2-methyl-6-morpholinonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-morpholinonicotinate” is a chemical compound with the molecular formula C11H14N2O3 . Its molecular weight is 222.24 . It’s also known by other names such as “methyl 6- (morpholin-4-yl)pyridine-3-carboxylate” and "methyl 6-morpholin-4-ylnicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-morpholinonicotinate” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a morpholine ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom) via a carboxylate ester linkage .Physical And Chemical Properties Analysis
“Methyl 6-morpholinonicotinate” has a melting point of 113 °C and a predicted boiling point of 383.6±42.0 °C . Its predicted density is 1.208±0.06 g/cm3 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Cardiotonic Activity
Research by Klauschenz et al. (1994) on compounds similar to Methyl 5-cyano-2-methyl-6-morpholinonicotinate, specifically 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, demonstrated remarkable positive inotropic potency in both isolated guinea-pig atria and anesthetized pigs without significantly inhibiting cyclic AMP phosphodiesterase III. This suggests potential cardiotonic applications for related compounds European Journal of Medicinal Chemistry.
DNA Binding and Biological Activity
A study by Brodie et al. (2004) on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline (phen), including 5-methyl-1,10-phenanthroline, explored their DNA binding constants and biological activity against the L1210 Murine leukaemia cell line. This research highlights the potential for compounds like this compound in developing new chemotherapeutic agents Dalton transactions.
Synthesis and Structures
Nitta et al. (1992) documented the synthesis and structures of compounds related to this compound, such as 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, showing potent calcium channel-blocking activity. This indicates the potential for similar compounds in medicinal chemistry applications Chemical & Pharmaceutical Bulletin.
Diversity-Oriented Synthesis
Bera and Panda (2012) explored the diversity-oriented diastereoselective synthesis of amino acid-derived trans-2,5-disubstituted morpholines, demonstrating the versatility of compounds like this compound in creating structurally diverse and biologically active molecules ACS combinatorial science.
Safety and Hazards
“Methyl 6-morpholinonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 5-cyano-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-11(13(17)18-2)7-10(8-14)12(15-9)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQVKYLKUQLTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCOCC2)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)
![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)


![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)
![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)
![[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine](/img/structure/B2895668.png)


![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)
